molecular formula C19H19N3O2S2 B11177861 2-(ethylsulfanyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

2-(ethylsulfanyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11177861
M. Wt: 385.5 g/mol
InChI Key: IQDUHCZEGXPNLI-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(ETHYLSULFANYL)-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenyl isocyanate with an appropriate thiadiazole derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(ETHYLSULFANYL)-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Compared to these compounds, 2-(ETHYLSULFANYL)-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE may exhibit unique biological activities or chemical reactivity due to its specific structure and functional groups.

Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

2-ethylsulfanyl-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H19N3O2S2/c1-3-25-16-11-7-5-9-14(16)18(23)20-19-22-21-17(26-19)12-13-8-4-6-10-15(13)24-2/h4-11H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

IQDUHCZEGXPNLI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC

Origin of Product

United States

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